![molecular formula C6H8ClF3N4O B2406163 5-(chloromethyl)-1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-1,2,3,4-tetrazole CAS No. 1342882-56-7](/img/structure/B2406163.png)

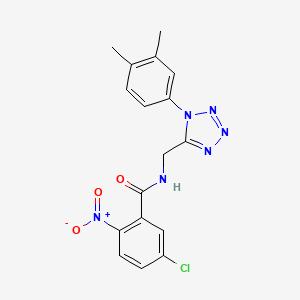

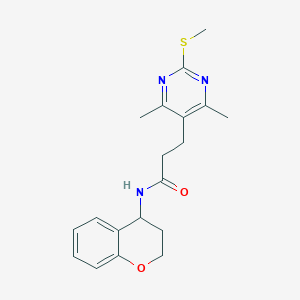

5-(chloromethyl)-1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-1,2,3,4-tetrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Chloromethyl)-1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-1,2,3,4-tetrazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This tetrazole derivative has been found to exhibit unique properties that make it a valuable tool for investigating various biochemical and physiological processes.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Some substituted N'-[Arylidene]-2-(5-Phenyl-1H-Tetrazol-1-yl) Acetohydrazide derivatives, obtained from reactions involving compounds like 5-phenyl tetrazole, show promising antimicrobial activities. Specific compounds demonstrate effective antibacterial and antifungal properties (Mohite & Bhaskar, 2010).

Alkylation and Isomer Formation

Alkylation of 5-aryl(hetaryl)tetrazoles, such as those derived from 5-substituted tetrazoles, results in the formation of isomeric methoxymethyltetrazoles. This process, facilitated by phase-transfer catalysis, offers insights into regioselective transformations in tetrazole chemistry (Myznikov et al., 2004).

High-Nitrogen Compounds

The development of 5-(trinitromethyl)-2H-tetrazole and its derivatives, which are high-nitrogen energetic materials, highlights their potential in energetic material applications. These compounds exhibit significant impact sensitivity and thermal stability, underlining their potential in various high-energy contexts (Haiges & Christe, 2013).

Novel Tricyclic Compounds

The base-promoted transformation of pyrimidinone derivatives, including those related to tetrazole, can lead to the formation of new tricyclic compounds. Such transformations exemplify the versatility and potential of tetrazole derivatives in synthesizing complex molecular structures (Shutalev et al., 2008).

Synthesis of Novel Derivatives

Novel 1-phenyl-1H-tetrazole-5-thiol derivatives have been synthesized, showcasing the diverse chemical modifications possible with tetrazole compounds. These derivatives have potential in various applications, including biological activities against bacteria (Mekky & Thamir, 2019).

Alkylation of Oxymethyltriazene Oxide Groups

The alkylation of tetrazole salts containing oxymethyltriazene oxide groups results in the synthesis of novel isomers. This highlights another aspect of the chemical versatility of tetrazole-based compounds (Smirnov & Gordeev, 2020).

Anti-HIV Activity

Some 5-[ß-(10-phenothiazinyl)ethyl]-1-(acyl)-1,2,3,4-Tetrazoles exhibit anti-HIV activity, emphasizing the potential of tetrazole derivatives in therapeutic applications, particularly in antiviral treatments (Aiyalu, 2008).

Propiedades

IUPAC Name |

5-(chloromethyl)-1-[2-(2,2,2-trifluoroethoxy)ethyl]tetrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClF3N4O/c7-3-5-11-12-13-14(5)1-2-15-4-6(8,9)10/h1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMDSLAXDKVLGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(F)(F)F)N1C(=NN=N1)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClF3N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2406081.png)

![8-(4-chlorophenyl)-1-methyl-3-pentyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2406085.png)

![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/no-structure.png)

![Ethyl 4-(4,7,8-trimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)benzoate](/img/structure/B2406092.png)

![2-chloro-3-fluoro-N-[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2406093.png)

![2-(4-ethoxyphenyl)-5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2406095.png)

![1-Benzyl-4-[(6-chloropyridin-3-yl)sulfonyl]-1,4-diazaspiro[5.5]undecane](/img/structure/B2406102.png)